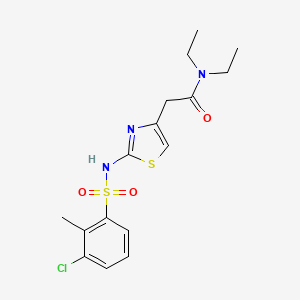
Calanolide A
Descripción general
Descripción
Calanolide A is a naturally occurring compound isolated from the leaves and twigs of the tree Calophyllum lanigerum var. austrocoriaceum, found in the Malaysian rain forest . It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant anti-HIV-1 activity . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of HIV/AIDS .
Aplicaciones Científicas De Investigación
Calanolide A has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying the synthesis and reactivity of pyranocoumarins . In biology and medicine, its primary application is as an anti-HIV agent. It inhibits the reverse transcriptase enzyme of HIV-1, preventing viral replication . Additionally, this compound has shown potential anticancer, antimicrobial, and antiparasitic properties . In the industry, it is being explored for its potential use in developing new therapeutic agents for various diseases .
Mecanismo De Acción
The mechanism of action of Calanolide A involves its binding to the reverse transcriptase enzyme of HIV-1 . This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA, a crucial step in the viral replication process . This compound is unique among NNRTIs as it can bind to two distinct sites on the reverse transcriptase enzyme . This dual binding capability enhances its inhibitory effect and reduces the likelihood of resistance development .
Direcciones Futuras
Calanolide A is being developed by Sarawak Pharmaceuticals . In 2016, Craun Research announced the completion of Phase I clinical trials for this compound . A related compound, calanolide B, also has anti-HIV activity . In 2017, F18, a synthetic structural analog of this compound, demonstrated more potent anti-HIV activity than this compound .
Análisis Bioquímico
Biochemical Properties
Calanolide A plays a significant role in biochemical reactions, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . It interacts with the HIV-1 reverse transcriptase enzyme, inhibiting its function . This interaction is crucial in preventing the replication of the HIV-1 virus .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV-1 virus . This inhibition disrupts the viral life-cycle, acting early in the infection process .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the HIV-1 reverse transcriptase enzyme . This binding inhibits the enzyme, thereby preventing the replication of the HIV-1 virus . This compound is selective in its inhibition, affecting the HIV-1 reverse transcriptase but not cellular DNA polymerases or HIV type 2 RT .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been found that there is no accumulation of the parent compound over a 5-day treatment course, with the day 5 area under the curve (AUC) being approximately half of that seen on the first day of dosing .
Dosage Effects in Animal Models
In animal studies, this compound has been generally well tolerated in doses of up to 150 mg/kg in rats and 100 mg/kg in dogs . There were no serious or toxic effects observed with this compound use .
Metabolic Pathways
This compound is metabolized by the cytochrome P450 CYP3A . This metabolic pathway involves the conversion of the compound by the CYP3A enzyme, which is a part of the cytochrome P450 system, a group of enzymes responsible for the metabolism of many substances in the body .
Métodos De Preparación
The preparation of Calanolide A involves both natural extraction and synthetic routes. Initially, it was extracted from the tree Calophyllum lanigerum . due to the rarity of the raw materials and low yield, total synthesis methods were developed. One such method involves the resolution of (±)-calanolide A into its optically active forms using a chiral HPLC system or enzymatic acylation and hydrolysis . Industrial production methods focus on optimizing these synthetic routes to ensure a consistent and scalable supply of the compound .
Análisis De Reacciones Químicas
Calanolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
Comparación Con Compuestos Similares
These compounds share a similar tetracyclic dipyranocoumarin structure but differ in their specific substituents and biological activities . Calanolide B, for instance, also exhibits anti-HIV activity but is less potent than Calanolide A . The uniqueness of this compound lies in its dual binding capability to the reverse transcriptase enzyme, which is not observed in other calanolides .
Propiedades
IUPAC Name |
(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRYBLTWYFCFV-FMTVUPSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316787 | |
| Record name | (+)-Calanolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Viral life-cycle studies indicate that calanolide A acts early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2', 3'-dideoxycytidine. In enzyme inhibition assays, calanolide A potently and selectively inhibits recombinant HIV type 1 RT but not cellular DNA polymerases or HIV type 2 RT within the concentration range tested. | |
| Record name | Calanolide A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
142632-32-4 | |
| Record name | (+)-Calanolide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142632-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calanolide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calanolide A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Calanolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALANOLIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

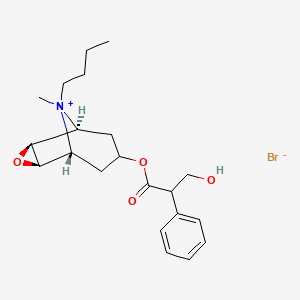

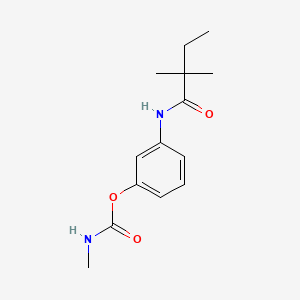
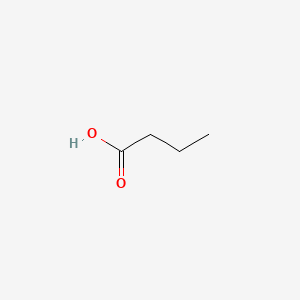

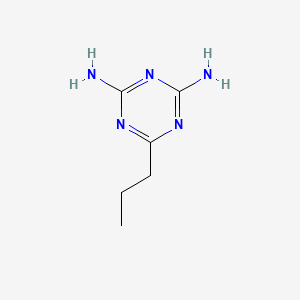


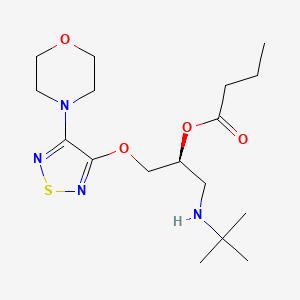
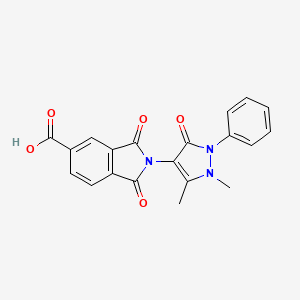
![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)
![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)
